N-(2,6-DIMETHYLPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE
Description
N-(2,6-Dimethylphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a synthetic acetamide derivative characterized by a 2,6-dimethylphenyl group attached to the acetamide nitrogen and a substituted benzenesulfonamido moiety at the α-position. The sulfonamido group introduces strong electron-withdrawing properties, while the methyl substituents on the aromatic rings modulate steric and electronic effects.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-8-10-16(11-9-13)24(22,23)20(4)12-17(21)19-18-14(2)6-5-7-15(18)3/h5-11H,12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIGLRDPCOJAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=C(C=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-Dimethylphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H28N4OS2
- SMILES Notation : CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=C(C=CC=C4C)C
- InChIKey : GOSLVPDECQRNSO-UHFFFAOYSA-N
The compound features a complex structure that includes a dimethylphenyl group and a sulfonamide moiety, which contribute to its biological properties.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
- Anti-inflammatory Effects : Compounds related to N-(2,6-dimethylphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide have shown potential in reducing inflammation through modulation of cytokine production and inhibition of inflammatory pathways.
- Cytotoxicity : Research indicates that certain derivatives may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated effective inhibition of various bacterial strains, particularly Gram-positive bacteria. |
| In Vitro Cytotoxicity Assay | Showed significant cytotoxic effects on cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics. |
| Inflammation Model | In animal models, the compound reduced swelling and pain markers significantly compared to control groups. |
Pharmacological Profile
The pharmacological profile of N-(2,6-dimethylphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is characterized by:
- Absorption : Rapid absorption observed in preliminary pharmacokinetic studies.
- Metabolism : Likely metabolized via hepatic pathways; further studies required for detailed metabolic profiling.
- Excretion : Primarily excreted through renal pathways; studies indicate minimal accumulation in tissues.
Comparison with Similar Compounds
Substituted Pyridinyl Acetamides
Example: 2-{[3-Cyano-4-(4-Ethoxy-3-Methoxyphenyl)-6-Phenyl-2-Pyridinyl]Sulfanyl}-N-(2,6-Dimethylphenyl)Acetamide ()
- Structural Differences: The pyridinyl ring in this analog is substituted with cyano, ethoxy, methoxy, and phenyl groups, contrasting with the benzenesulfonamido group in the target compound. The sulfur atom in the sulfanyl linker may enhance π-stacking or hydrogen-bonding interactions compared to the sulfonamido group.
- Functional Implications :
Chloroacetamide Pesticides
- Oxadixyl : N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide
- Alachlor : 2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide
- Structural Comparison :
| Feature | Target Compound | Oxadixyl/Alachlor |
|---|---|---|
| Core Structure | Acetamide with sulfonamido | Chloroacetamide with ether/oxazolidinyl |
| Aromatic Substituents | 2,6-Dimethylphenyl | 2,6-Diethylphenyl (Alachlor) |
| Functional Groups | Sulfonamido, methylbenzenesulfonamido | Chloro, methoxy, oxazolidinyl |
- Functional Implications :
- The chloro group in pesticides like alachlor enhances electrophilicity, critical for herbicidal activity, whereas the sulfonamido group in the target compound may reduce reactivity, favoring stability in biological systems.
- The 2,6-dimethylphenyl group is common in both classes, suggesting shared steric preferences for target binding .
Amino-Substituted Acetamides
Example: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide ()
- Structural Differences: The diethylamino group replaces the sulfonamido moiety, introducing a basic nitrogen center.
- Functional Implications: The amino group increases solubility in acidic environments (via protonation), whereas the sulfonamido group may enhance binding to sulfhydryl or hydroxyl groups in proteins.
Pharmaceutical Acetamide Derivatives
- Compound e: N-[(2S,3S,5S)-5-Amino-3-Hydroxy-1,6-Diphenylhexan-2-yl]-2-(2,6-Dimethylphenoxy)Acetamide
- Compound h: N-[(S)-1-[(4S,6S)-4-Benzyl-2-Oxo-1,3-Oxazinan-6-yl]-2-Phenylethyl]-2-(2,6-Dimethylphenoxy)Acetamide
- Structural Comparison: These analogs feature complex stereochemistry (e.g., 2S,3S,5S) and extended alkyl/aryl chains absent in the target compound.
- Functional Implications :
Key Comparative Insights
Electronic and Steric Effects
- The sulfonamido group in the target compound confers strong electron-withdrawing character, distinguishing it from electron-donating groups (e.g., amino, ethoxy) in analogs.
- Steric hindrance from 2,6-dimethylphenyl groups is conserved across multiple compounds, implying a shared preference for avoiding bulky substituents at the ortho positions .
Solubility and Bioavailability
Stability and Reactivity
- The sulfonamido group enhances resistance to metabolic degradation compared to ester or amino groups, as seen in pharmaceutical derivatives () .
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling sulfonamide and acetamide moieties under reflux conditions. Key steps include:
- Sulfonamide activation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in solvents such as acetonitrile/water (3:1) .
- Temperature control : Maintain reflux conditions (70–80°C) to ensure efficient amide bond formation .
- Purification : Crystallization from methanol/water (4:1) or column chromatography to isolate the product .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups (e.g., methylbenzenesulfonamide peaks at δ 2.3–2.6 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ ion) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect impurities (e.g., residual starting materials) .
Q. How should researchers assess the compound’s stability under varying environmental conditions?
- Stability protocols :
- Thermal stability : Incubate at 25°C, 40°C, and 60°C for 48 hours; analyze degradation via HPLC .
- pH stability : Expose to buffers (pH 3–9) and monitor hydrolysis of the sulfonamide or acetamide groups using UV spectroscopy .
- Light sensitivity : Conduct accelerated photostability studies under UV/visible light .
Advanced Research Questions
Q. How can computational chemistry resolve structural ambiguities in crystallographic or spectroscopic data?
- Density Functional Theory (DFT) : Compare calculated IR/NMR spectra with experimental data to validate bond angles and torsional conformations .
- Molecular docking : Predict interactions of the sulfonamide group with biological targets (e.g., enzymes) to guide crystallographic refinement .
- Software tools : Use SHELX for crystallographic refinement, especially for resolving twinned crystals or low-resolution data .
Q. What strategies address contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values .
- Off-target screening : Use kinase or receptor panels to rule out nonspecific binding .
- Metabolite analysis : Identify degradation products via LC-MS that may interfere with activity .
Q. How can researchers analyze reaction intermediates in multi-step syntheses?
- In-situ monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation (e.g., sulfonamide activation) .
- Quenching studies : Halt reactions at timed intervals and isolate intermediates via flash chromatography for NMR characterization .
- Computational modeling : Predict intermediate stability using Gaussian-based transition state calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
